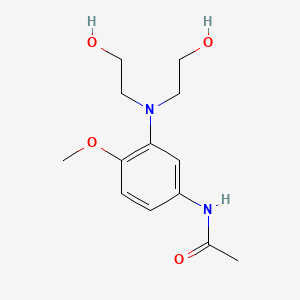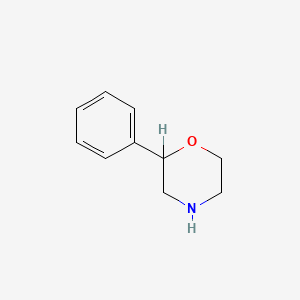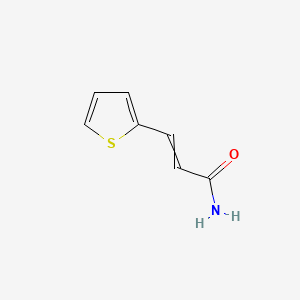
Trp-gly
Vue d'ensemble
Description
Trp-Gly is a dipeptide formed from L-tryptophan and glycine residues. It has a role as a metabolite.
Applications De Recherche Scientifique
Activité antioxydante en science alimentaire
Trp-gly: a été identifié comme ayant des propriétés antioxydantes significatives, qui sont extrêmement bénéfiques en science alimentaire. Les antioxydants sont essentiels pour prévenir le stress oxydatif et prolonger la durée de conservation des produits alimentaires. Le dipeptide peut être utilisé pour améliorer la valeur nutritionnelle des aliments en agissant comme un conservateur naturel, réduisant ainsi le besoin d'additifs synthétiques .
Potentiel thérapeutique en pharmaceutique
Les applications thérapeutiques de This compound sont vastes en raison de ses capacités antioxydantes. Il a été démontré qu'il augmentait les niveaux de glutathion hépatique et l'activité des enzymes antioxydantes chez les modèles animaux, suggérant des avantages potentiels dans le traitement des maladies du foie et la gestion de la tolérance au glucose .
Propriétés anti-âge en cosmétique
Dans l'industrie cosmétique, This compound peut être utilisé pour ses propriétés anti-âge. En luttant contre le stress oxydatif, il peut contribuer à réduire l'apparence des rides et des ridules, conduisant au développement de produits de soin de la peau qui favorisent une peau plus saine et plus jeune .
Modulation de la capacité antioxydante
Des recherches ont démontré que This compound peut moduler la capacité antioxydante, qui est mesurée par des dosages tels que l'ORAC (capacité d'absorption des radicaux oxygénés). Cette modulation est essentielle pour comprendre comment le dipeptide peut protéger contre les dommages oxydatifs au niveau moléculaire .
Rôle dans les mécanismes moléculaires
This compound: est impliqué dans plusieurs voies de signalisation liées à son activité antioxydante, notamment Keap1-Nrf2/ARE et AMPK/SIRT1/PGC-1α. Ces voies sont essentielles pour les mécanismes de défense cellulaire contre le stress oxydatif et constituent un domaine d'étude clé en biologie moléculaire .
Application dans les modèles d'évaluation de l'activité
Le rôle du dipeptide dans les modèles d'évaluation de l'activité est remarquable. Il est utilisé dans des modèles cellulaires et chez les rongeurs pour évaluer l'efficacité des peptides antioxydants, ce qui est indispensable pour faire progresser la recherche sur les composés bioactifs et leurs applications pratiques .
Mécanisme D'action
Target of Action
Trp-Gly, also known as H-TRP-GLY-OH, primarily targets the Tryptophan (Trp) metabolic pathways . These pathways play a crucial role in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Mode of Action
The compound interacts with its targets through complex metabolic pathways . The interaction results in the production of a variety of bioactive compounds that can regulate various physiological functions .
Biochemical Pathways
This compound affects three main metabolic pathways :
These pathways lead to the degradation of more than 95% of Trp into multiple bioactive compounds .
Pharmacokinetics
It is known that the metabolic stability of similar compounds is limited
Result of Action
The result of this compound’s action is the production of a variety of bioactive compounds via Trp metabolism . These compounds can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the gut microbiota and intestine mutually regulate the physiological functions of Trp metabolites to maintain intestinal homeostasis and symbiosis under steady-state conditions and during the immune response to pathogens and xenotoxins .
Propriétés
IUPAC Name |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKREHOKELZSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tryptophyl-Glycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7360-09-0 | |
| Record name | Glycine, N-L-tryptophyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Trp-Gly?
A1: The molecular formula of this compound is C13H15N3O3. Its molecular weight is 261.28 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Researchers have employed various spectroscopic methods to analyze this compound, including:
- UV absorption spectroscopy: This technique has been used to study the chromophoric contributions of the tryptophan side chain and the peptide bond in this compound. [] [] []
- Circular dichroism (CD) spectroscopy: CD spectroscopy has been utilized to investigate the conformation of this compound and identify potential interactions between its aromatic residues. [] []
- Infrared (IR) spectroscopy: IR spectroscopy, particularly in combination with UV double resonance techniques, has been used to identify specific vibrational modes and conformational preferences of this compound in the gas phase. [] [] []
- Nuclear magnetic resonance (NMR) spectroscopy: NMR, specifically proton (1H) NMR, has been employed to determine the conformation of this compound in solution and characterize its interactions with other molecules like DNA and guanine. [] [] [] []
- Raman Spectroscopy: Surface-enhanced Raman spectroscopy has been used to study the adsorption of this compound on silver surfaces and elucidate the binding modes. []
- Mass Spectrometry: This technique, often coupled with fragmentation methods like collision-induced dissociation (CID), is crucial for determining the sequence and molecular weight of this compound and related peptides. []
Q3: How does this compound interact with DNA?
A3: Studies suggest that the tryptophan residue in this compound plays a significant role in its interaction with DNA. The indole ring of tryptophan can intercalate between DNA base pairs, particularly favoring GC-rich regions. [] This interaction leads to increased thermal stability of the DNA helix, as evidenced by an increase in the melting temperature (Tm). []
Q4: Does this compound show selectivity for specific DNA sequences?
A4: While this compound exhibits a preference for GC-rich regions, research indicates that there is no direct correlation between the percentage of GC content in natural DNA and the degree of thermal stabilization induced by the dipeptide. []
Q5: Does this compound interact with other molecules besides DNA?
A5: Yes, this compound has been shown to interact with other molecules, including:* Guanine: Research indicates that this compound can interact with guanine through a combination of stacking interactions between the tryptophan indole ring and the guanine base, and hydrogen bonding between the peptide backbone and guanine. [] []* Silver surfaces: Raman spectroscopy studies reveal that this compound adsorbs onto silver surfaces through both its carboxylate and amino groups. []
Q6: What is the biological relevance of this compound's interactions?
A6: While this compound itself may not have direct biological functions, understanding its interactions with biomolecules like DNA and guanine provides valuable insights into the molecular recognition processes involving tryptophan-containing peptides.
Q7: Have there been computational studies on this compound?
A7: Yes, computational chemistry techniques, such as ab initio calculations and density functional theory (DFT), have been employed to study the conformational preferences of this compound in the gas phase. [] [] These studies provide valuable information about the lowest energy conformers and their structural characteristics.
Q8: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A8: SAR studies are essential to understand how structural modifications impact the activity of a compound. While specific SAR data for this compound might be limited within the provided research, several studies highlight the importance of:* The Tryptophan residue: The indole ring of tryptophan is crucial for interactions with DNA and other molecules. [] [] [] Modifications to this ring system could significantly alter the binding affinity and selectivity of the peptide. []* Peptide length and sequence: Studies with longer peptides containing the this compound motif, like this compound-Gly, suggest that the overall peptide length and sequence influence its conformational preferences and interactions with other molecules. [] [] [] []
Q9: Are there strategies to improve the stability of this compound?
A9: General strategies for improving peptide stability include:* Chemical modifications: Introducing specific chemical modifications to the peptide backbone or side chains can enhance resistance to enzymatic degradation.* Formulation optimization: Choosing appropriate excipients and optimizing formulation parameters like pH and buffer systems can significantly impact peptide stability.
Q10: What analytical methods are used to study this compound?
A11: Besides the spectroscopic techniques mentioned earlier, researchers employ various analytical methods to characterize and quantify this compound, including:* High-performance liquid chromatography (HPLC): HPLC is widely used to purify and analyze peptides like this compound. []* Mass spectrometry (MS): MS is a powerful tool for identifying and quantifying peptides based on their mass-to-charge ratio. []* Electrophoresis: Techniques like gel electrophoresis can be used to separate and analyze peptides based on their size and charge.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


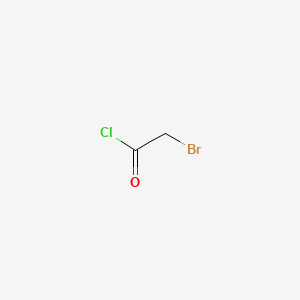
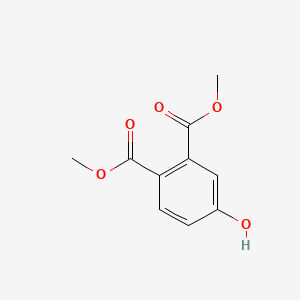


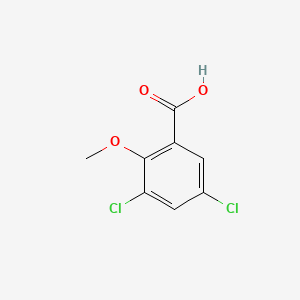
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B1329619.png)
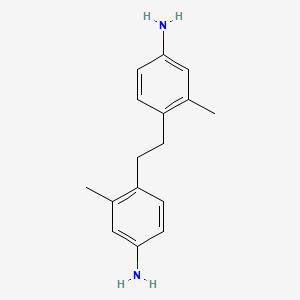
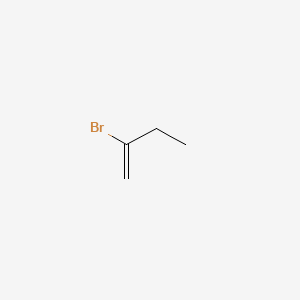
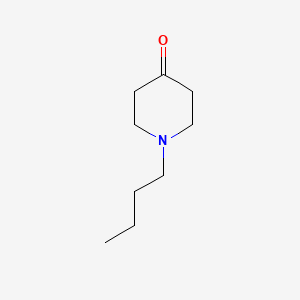
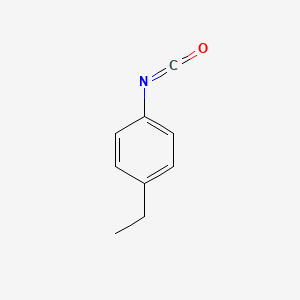
![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)
